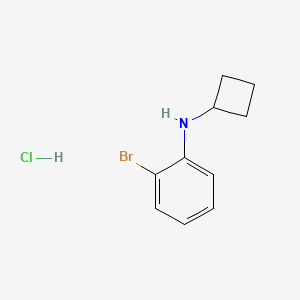

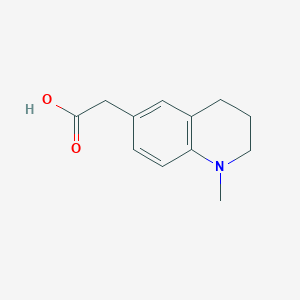

![molecular formula C21H16N2O2S B2921658 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide CAS No. 477569-53-2](/img/structure/B2921658.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit potent inhibition againstMycobacterium tuberculosis , suggesting that they may target enzymes or proteins essential for the survival of this bacterium .

Mode of Action

tuberculosis . The specific interactions and resulting changes caused by Oprea1_776935 remain to be elucidated.

Biochemical Pathways

Pharmacokinetics

Benzothiazole derivatives are generally well-absorbed and distributed throughout the body, metabolized primarily through sulphation, and likely excreted via the biliary route .

Result of Action

Métodos De Preparación

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide typically involves the following steps:

Synthesis of 2-amino benzothiazole: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an oxidizing agent.

Análisis De Reacciones Químicas

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide can be compared with other benzothiazole derivatives, such as:

2-(1,3-benzothiazol-2-yl)aniline: This compound has similar antibacterial and antifungal activities but lacks the methoxybenzamide moiety, which may affect its overall potency.

2-(1,3-benzothiazol-2-yl)phenol: This derivative has been studied for its antioxidant properties, but its activity profile differs from that of this compound.

2-(1,3-benzothiazol-2-yl)benzoic acid: This compound has shown potential as an anti-inflammatory agent, but its mechanism of action and target specificity may vary compared to this compound.

Propiedades

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c1-25-18-12-6-3-9-15(18)20(24)22-16-10-4-2-8-14(16)21-23-17-11-5-7-13-19(17)26-21/h2-13H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREYZTVRHFDRMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

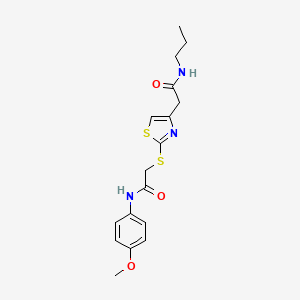

![2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2921578.png)

![9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/new.no-structure.jpg)

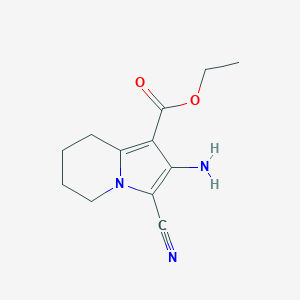

![2-[[1-(Difluoromethyl)-5-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2921587.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(dimethylamino)-4-(4-methylphenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2921589.png)

![2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B2921591.png)

![5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2921593.png)

![2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide](/img/structure/B2921598.png)